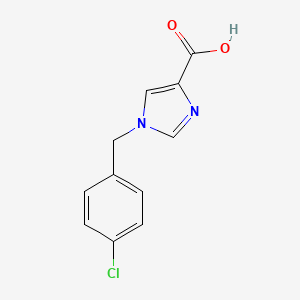
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid . The oxidation of primary alcohols with hypochlorite allows carboxylic acids to be obtained if an excess is used, since the reaction proceeds through an aldehyde which is subsequently oxidized to acid .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its components. The 4-chlorobenzyl group consists of a benzene ring with a chlorine atom at the 4th position and a methyl group attached to the benzene ring. The imidazole ring is a five-membered ring with two nitrogen atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Applications De Recherche Scientifique
Functionalization Reactions : 1H-pyrazole-3-carboxylic acid derivatives, related to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, have been studied for their functionalization reactions, providing insights into their reaction mechanisms and the structures of synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005).
Flow Synthesis : A study on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, relevant to the synthesis of NS5A inhibitors like Daclatasvir, demonstrates the importance of process intensification in chemical reactions (Carneiro, Gutmann, Souza, & Kappe, 2015).
Structural Analysis : Research on compounds similar to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid has focused on their structural properties, highlighting the significance of geometrical aspects in the development of these compounds (Rodier et al., 1993).
Synthesis of Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids, closely related to the compound of interest, have been synthesized and studied for their potential as antispermatogenic agents (Corsi & Palazzo, 1976).
Coordination Polymers : Research involving imidazole-based multi-carboxylate ligands, related to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, has been conducted to construct various coordination polymers, demonstrating the diverse coordination abilities of these ligands (Guo et al., 2013).
Angiotensin II Receptor Antagonists : Studies on imidazole-5-carboxylic acids, structurally similar to the compound of interest, have been conducted for their antagonistic activities to the angiotensin II receptor, highlighting their potential medicinal applications (Yanagisawa et al., 1996).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVSCYWTVHFOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)

![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)

![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
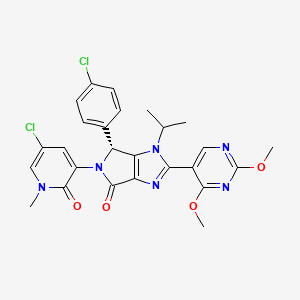
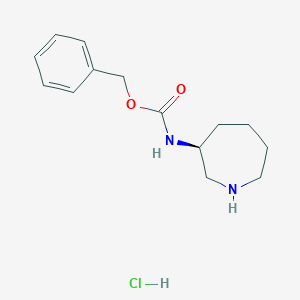
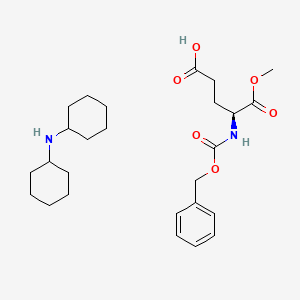
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)

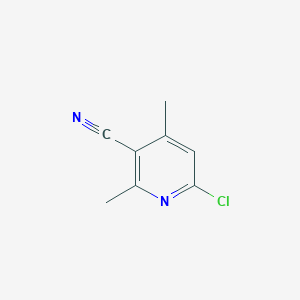
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)